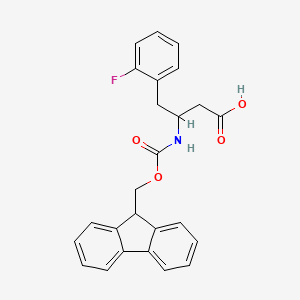

Fmoc-beta-hophe(2-f)-oh

Description

Fmoc-β-Hophe(2-F)-OH is a β-homophenylalanine derivative where the phenyl ring is substituted with a fluorine atom at the ortho-position (2-F). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, making this compound critical in solid-phase peptide synthesis (SPPS). β-Homophenylalanine differs from natural phenylalanine by an additional methylene group in the side chain, enhancing conformational flexibility and altering steric and electronic properties in peptide design .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZXPYYCHIOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: This involves the reaction of the protected amino acid with a suitable fluorophenyl derivative under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Automated Purification: Use of automated chromatography systems for efficient purification.

Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.

Substitution Reactions: The fluorophenyl group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Peptides: Formation of peptides through coupling reactions.

Substituted Derivatives: Products formed through substitution reactions on the fluorophenyl group.

Scientific Research Applications

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: Development of novel therapeutic agents and drug candidates.

Bioconjugation: Conjugation with biomolecules for studying biological processes.

Material Science: Incorporation into polymers and materials for advanced applications.

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The fluorophenyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Note: The molecular formula for Fmoc-β-Hophe(2-F)-OH is hypothesized as C₂₅H₂₂FNO₄ based on analogs.

Key Findings:

- Electron-Withdrawing Groups (2-F, 2-Cl, 2-NO₂, 2-CN): These substituents increase the compound's polarity and influence peptide-receptor interactions. For example, 2-Cl and 2-NO₂ derivatives exhibit enhanced stability in acidic environments, critical for gastrointestinal drug delivery systems .

- Hydrophobic Groups (4-Me): The 4-methyl substituent improves lipid solubility, making it suitable for membrane-associated peptide applications .

- Stereochemical Impact: β-homo amino acids like Fmoc-β-Hophe(2-F)-OH introduce backbone flexibility, which can optimize peptide helicity or β-sheet formation .

Biological Activity

Fmoc-beta-hophe(2-f)-oh, a derivative of phenylalanine, is part of a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C26H25NO4

- Molecular Weight : 415.49 g/mol

- CAS Number : [270062-91-4]

The Fmoc (fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide synthesis, providing stability during the synthesis process while allowing for selective deprotection.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its antimicrobial properties and potential applications in drug development. Research has shown that derivatives of Fmoc peptides can self-assemble into structures with significant antibacterial efficacy.

Antimicrobial Activity

- Mechanism of Action : The antibacterial effects are attributed to the ability of Fmoc peptides to self-assemble into nanostructures that disrupt bacterial membranes. This mechanism has been demonstrated in various studies involving Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that Fmoc-FFY peptide coatings inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods, indicating significant antibacterial activity at low concentrations (≤0.5 mg/mL) .

- Another research highlighted the development of antimicrobial coatings based on Fmoc tripeptides, which showed superior activity against antibiotic-resistant strains .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | Antibacterial |

| Fmoc-FFY | Escherichia coli | 0.25 | Antibacterial |

| Fmoc-FFP | Staphylococcus aureus | 0.1 | Antibacterial |

Synthesis and Characterization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group plays a crucial role in protecting the amino acid during coupling reactions. The deprotection step is performed using piperidine in DMF, allowing for the formation of the desired peptide sequence.

Recent Advances in Research

Recent studies have focused on optimizing the structural features of Fmoc peptides to enhance their biological activity:

- Research indicates that modifications to the amino acid sequence can significantly impact antimicrobial efficacy and selectivity against different bacterial strains .

- The exploration of cationic amino acid-enriched peptides has shown promise as innovative antimicrobial candidates, suggesting that structural diversity is key to enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.